REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][C:21]=1[F:22])[C:7]([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[C:11]([N+:16]([O-])=O)[CH:10]=1)=[O:8])([O-])=O.Cl.O.[Cl-].[Na+]>C(O)C.[Fe]>[NH2:16][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][C:12]=1[F:15])[C:7]([C:6]1[CH:19]=[CH:20][C:21]([F:22])=[C:4]([NH2:1])[CH:5]=1)=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C=CC1F
|
Name
|
|
Quantity
|
280 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
124 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered at the same temperature
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into 2 l of water
|
Type
|
FILTRATION
|
Details
|
The precipitated crystal was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to obtain 90.5 g of crude crystals of 3,3'-diamino-4,4'-difluorobenzophenone
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
TEMPERATURE
|
Details
|
was gradually cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate 3,3'-diamino-4,4'-difluorobenzophenone hydrochloride
|
Type
|
FILTRATION
|
Details
|
The hydrochloride was filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C2=CC(=C(C=C2)F)N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |